6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 677760-13-3
VCID: VC2026983
InChI: InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
SMILES: COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 677760-13-3

Cat. No.: VC2026983

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione - 677760-13-3

Specification

CAS No. 677760-13-3
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Standard InChI Key GKTIYRGBNUNZET-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N
Canonical SMILES COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N

Introduction

Chemical Structure and Properties

Structural Characterization

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with carbonyl groups at positions 2 and 4, an amino group at position 6, and a 3-methoxyphenyl substituent at the N1 position. The presence of the methoxy group specifically at the meta position (3-position) of the phenyl ring distinguishes this compound from its positional isomers and contributes to its unique chemical and potential biological properties .

Physical and Chemical Properties

The compound has a molecular weight of 233.22 g/mol and belongs to the broader class of substituted pyrimidine-2,4-diones (also known as the uracil family) . The physical properties of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be extrapolated from similar compounds in this class, which typically exist as crystalline solids at room temperature.

Table 1: Key Molecular Properties of 6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

PropertyValue
CAS Number677760-13-3
Molecular FormulaC₁₁H₁₁N₃O₃
Molecular Weight233.22 g/mol
Physical StatePresumed crystalline solid
Primary UseResearch chemical

Structural Representation

The compound can be represented using various chemical notation systems. The structure features a pyrimidine ring with two carbonyl groups, creating the uracil-like core structure, with the distinguishing 3-methoxyphenyl group directly attached to the N1 position rather than through a methylene linker as seen in some related compounds .

Synthesis and Preparation Methods

General Synthetic Strategies

The synthesis of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione likely follows pathways similar to those established for structurally related compounds. Based on synthetic methodologies for analogous compounds, several approaches can be considered for its preparation.

N-Arylation Approach

One potential synthetic route involves the N-arylation of 6-aminouracil with 3-methoxyphenyl derivatives. This approach typically requires:

  • 6-Aminouracil as the starting material

  • A suitable 3-methoxyphenyl halide or equivalent electrophile

  • Appropriate base (such as potassium carbonate)

  • A polar aprotic solvent (DMF or similar)

Cyclocondensation Methods

Alternative synthetic approaches may involve cyclocondensation reactions to form the pyrimidine ring:

  • Reaction of appropriately substituted urea derivatives with malonic acid derivatives

  • Condensation of guanidine derivatives with β-ketoesters

  • Vilsmeier-type reactions followed by cyclization with cyanoacetamide

Chemical Reactivity

Reactive Sites

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione contains several reactive functional groups that can participate in various chemical transformations:

  • The primary amino group at position 6 can undergo nucleophilic reactions

  • The N-H bond at the N3 position can participate in alkylation reactions

  • The carbonyl groups at positions 2 and 4 can act as hydrogen bond acceptors or undergo nucleophilic addition reactions

  • The methoxy group on the phenyl ring can participate in demethylation or other transformations

Condensation Reactions

The amino group at position 6 can participate in condensation reactions with carbonyl compounds. Similar compounds have been documented to form Schiff bases through reaction with aldehydes, as demonstrated in related research where 6-aminouracil derivatives react with α-bromoacetophenones to form imine compounds .

Table 2: Potential Reaction Types for 6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Reaction TypeReactive SitePotential Products
AlkylationN3 positionN3-substituted derivatives
Condensation6-amino groupSchiff bases, imines
Acylation6-amino groupAmide derivatives
CyclizationMultiple sitesFused heterocyclic systems
Oxidation6-amino groupOxidized derivatives

Comparison with Structural Analogs

Positional Isomers

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is closely related to several positional isomers that differ in the location of the methoxy group on the phenyl ring. These include:

  • 6-Amino-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 180028-89-1) - with the methoxy group at the ortho position

  • 6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 54052-74-3) - with the methoxy group at the para position

The position of the methoxy group can significantly influence the electronic properties, steric considerations, and potential biological activities of these compounds.

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione677760-13-3233.223-Methoxy (meta) position
6-Amino-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione180028-89-1233.222-Methoxy (ortho) position
6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione54052-74-3233.224-Methoxy (para) position
6-Amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione157927-49-6247.25Contains benzyl linker with 3-methoxy

Alkyl-Substituted Analogs

Simpler analogs with alkyl substitutions instead of aryl groups also provide valuable comparative information:

  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 6642-31-5)

  • 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 63959-47-7)

  • 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS: 75914-62-4)

These compounds lack the aromatic substituent at the N1 position but maintain the 6-amino functionality and the basic pyrimidine-2,4-dione scaffold.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient synthetic routes to 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, potentially including:

  • Microwave-assisted synthesis approaches (which have proven successful with related compounds)

  • Solvent-free or green chemistry methodologies

  • One-pot multi-component reactions

  • Catalytic approaches to improve yield and selectivity

Derivatization and Functional Group Transformations

The reactive sites within 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione provide opportunities for creating diverse derivatives:

  • Formation of Schiff bases through condensation reactions with aldehydes

  • Development of fused heterocyclic systems through cyclization reactions

  • N3-alkylation to generate fully substituted derivatives

  • Modification of the meta-methoxy group to explore structure-activity relationships

Biological Evaluation

Comprehensive evaluation of the compound's potential biological activities represents an important direction for future research:

  • Screening against various enzyme targets

  • Assessment of antiviral, antibacterial, or antifungal properties

  • Investigation of potential anticancer activities

  • Exploration of structure-activity relationships through systematic modification of the core structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator